molecular formula C9H13N3 B1469287 {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1339261-06-1

{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No. B1469287
CAS RN: 1339261-06-1
M. Wt: 163.22 g/mol
InChI Key: FBPGXAMTVSMZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine, also known as N-methyl-1-but-2-yn-1-yl-1H-pyrazol-4-amine, is an organic compound that has been studied for its potential applications in pharmaceutical and medical research. This compound has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anti-microbial effects. Furthermore, it has been used in the synthesis of various drugs and in the development of new drug delivery systems.

Scientific Research Applications

Synthesis of Propargylamines

Propargylamines are a class of compounds with significant pharmaceutical and biological properties. They are synthesized through reactions such as A3 and KA2 coupling, which are essential in the production of drugs used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The compound can serve as a precursor in the synthesis of propargylamine derivatives.

Neurodegenerative Disease Treatment

Derivatives of propargylamines, such as pargyline, rasagiline, and selegiline , are used in the treatment of neurodegenerative diseases. These compounds act as monoamine oxidase inhibitors, with specific activity against MAO-B, which is implicated in conditions like Alzheimer’s disease . The compound’s structure allows for the synthesis of these neuroprotective agents.

Anticancer Applications

The compound’s derivatives have been identified to inhibit lysine-specific demethylase-1 (LSD-1), which, when used with chemotherapeutic agents, can induce senescence and inhibit the growth of cancer cells . Additionally, it has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it valuable in cancer treatments .

Antimicrobial Activities

Compounds with the 1,2,3-triazole moiety, which can be synthesized from the compound , have shown promising antimicrobial activities . This includes potential applications in developing new antibiotics and antifungal agents.

Sonogashira Cross-Coupling Reactions

The compound is a useful synthon in Sonogashira cross-coupling reactions, which are pivotal in creating complex organic molecules for pharmaceuticals and materials science . It can be prepared through N-alkylation under phase-transfer catalysis, maintaining the integrity of sensitive functional groups .

Green Chemistry

The solvent-free synthesis of propargylamines represents a green chemistry approach, reducing the environmental impact of chemical synthesis . The compound can be used in such solvent-free reactions, contributing to more sustainable chemical processes.

Diabetes Treatment

As a precursor to pargyline, the compound can indirectly contribute to the treatment of type 1 diabetes. Pargyline acts as a monoamine oxidase inhibitor, which has been used in managing the disease and its cardiovascular complications .

Neuroprotective and Neurorestorative Effects

Derivatives of the compound, specifically those with the propargyl moiety, have shown neuroprotective effects that are independent of MAO-B inhibition. They help reduce oxidative stress and stabilize mitochondrial membranes, which are crucial in treating Parkinson’s disease .

properties

IUPAC Name

1-(1-but-2-ynylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGXAMTVSMZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
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{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
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{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
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{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
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{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
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{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

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